molecular formula C16H21N7O B14156052 2-(5-amino-2H-tetrazol-2-yl)-N'-{(1E,2E)-2-methyl-3-[4-(propan-2-yl)phenyl]prop-2-en-1-ylidene}acetohydrazide

2-(5-amino-2H-tetrazol-2-yl)-N'-{(1E,2E)-2-methyl-3-[4-(propan-2-yl)phenyl]prop-2-en-1-ylidene}acetohydrazide

Cat. No.: B14156052
M. Wt: 327.38 g/mol
InChI Key: DCWMEZNRQOBYJB-KJXRKRIBSA-N
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Description

2-(5-aminotetrazol-2-yl)-N-[(E)-[(E)-2-methyl-3-(4-propan-2-ylphenyl)prop-2-enylidene]amino]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a tetrazole ring, an amine group, and a substituted acetamide moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-aminotetrazol-2-yl)-N-[(E)-[(E)-2-methyl-3-(4-propan-2-ylphenyl)prop-2-enylidene]amino]acetamide typically involves multiple steps:

    Formation of the Tetrazole Ring: This can be achieved through the cyclization of an appropriate nitrile with sodium azide under acidic conditions.

    Introduction of the Amine Group: The tetrazole ring can be further functionalized by introducing an amine group through nucleophilic substitution reactions.

    Formation of the Acetamide Moiety: The final step involves the condensation of the aminotetrazole with an appropriate acetamide derivative under controlled conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

2-(5-aminotetrazol-2-yl)-N-[(E)-[(E)-2-methyl-3-(4-propan-2-ylphenyl)prop-2-enylidene]amino]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(5-aminotetrazol-2-yl)-N-[(E)-[(E)-2-methyl-3-(4-propan-2-ylphenyl)prop-2-enylidene]amino]acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 2-(5-aminotetrazol-2-yl)-N-[(E)-[(E)-2-methyl-3-(4-propan-2-ylphenyl)prop-2-enylidene]amino]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-aminotetrazol-2-yl)-N-[(E)-[(E)-2-methyl-3-(4-methylphenyl)prop-2-enylidene]amino]acetamide
  • 2-(5-aminotetrazol-2-yl)-N-[(E)-[(E)-2-methyl-3-(4-ethylphenyl)prop-2-enylidene]amino]acetamide

Uniqueness

The uniqueness of 2-(5-aminotetrazol-2-yl)-N-[(E)-[(E)-2-methyl-3-(4-propan-2-ylphenyl)prop-2-enylidene]amino]acetamide lies in its specific structural features, such as the presence of the propan-2-ylphenyl group, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C16H21N7O

Molecular Weight

327.38 g/mol

IUPAC Name

2-(5-aminotetrazol-2-yl)-N-[(E)-[(E)-2-methyl-3-(4-propan-2-ylphenyl)prop-2-enylidene]amino]acetamide

InChI

InChI=1S/C16H21N7O/c1-11(2)14-6-4-13(5-7-14)8-12(3)9-18-19-15(24)10-23-21-16(17)20-22-23/h4-9,11H,10H2,1-3H3,(H2,17,21)(H,19,24)/b12-8+,18-9+

InChI Key

DCWMEZNRQOBYJB-KJXRKRIBSA-N

Isomeric SMILES

CC(C)C1=CC=C(C=C1)/C=C(\C)/C=N/NC(=O)CN2N=C(N=N2)N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=C(C)C=NNC(=O)CN2N=C(N=N2)N

solubility

5.7 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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